4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one
Description
4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its complex molecular structure, which includes a benzodiazole ring, a pyrrolidinone ring, and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
4-(1-butylbenzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-3-4-12-24-20-11-6-5-10-19(20)23-22(24)16-13-21(26)25(15-16)17-8-7-9-18(14-17)27-2/h5-11,14,16H,3-4,12-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJAFUVXRLKIIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: The initial step involves the synthesis of the benzodiazole ring through the reaction of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the Butyl Group: The benzodiazole intermediate is then alkylated with butyl bromide in the presence of a strong base such as sodium hydride.
Formation of the Pyrrolidinone Ring: The next step involves the cyclization of the intermediate with a suitable amine and a carbonyl compound to form the pyrrolidinone ring.
Introduction of the Methoxyphenyl Group: Finally, the methoxyphenyl group is introduced through a nucleophilic substitution reaction using a methoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxyphenyl halide in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a bioactive molecule with possible applications in drug discovery and development.
Medicine: Preliminary studies suggest that it may have therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-phenylpyrrolidin-2-one: Similar structure but lacks the methoxy group.
4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one: Similar structure with the methoxy group at a different position.
4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3-chlorophenyl)pyrrolidin-2-one: Similar structure with a chloro group instead of a methoxy group.
Uniqueness
4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to its analogs, making it a compound of interest for further research and development.
Biological Activity
4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic compound notable for its potential pharmacological properties. The compound features a unique structural arrangement that includes a benzodiazole moiety and a pyrrolidinone ring, which may confer distinct biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis, and potential applications.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 361.49 g/mol. The compound's structure allows for diverse interactions with biological targets due to the presence of both hydrophobic and polar functional groups.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which can include:
- Formation of the Benzodiazole Ring : This is achieved through cyclization reactions starting from appropriate aromatic amines.
- Alkylation : The butyl group is introduced via alkylation reactions using butyl halides.
- Pyrrolidinone Formation : Cyclization of an appropriate amine with a carbonyl compound leads to the formation of the pyrrolidinone ring.
- Electrophilic Aromatic Substitution : This step introduces the methoxyphenyl group onto the pyrrolidinone structure.
Antitumor Activity
Preliminary studies suggest that this compound may exhibit significant antitumor activity. Research has indicated that derivatives containing similar structural motifs can inhibit tumor growth in various cancer models. For instance, compounds with related benzodiazole structures have demonstrated potent inhibitory effects against specific cancer cell lines with IC50 values in the nanomolar range .
| Compound | Target | IC50 (nM) |
|---|---|---|
| CFI-400945 | PLK4 | <10 |
| Compound 82a | Pim Kinases | 0.4 - 1400 |
| Compound 83 | MM1.S Cell Line | 640 |
Anthelmintic Activity
Another area of interest is the compound's potential anthelmintic activity. A study utilizing Caenorhabditis elegans as a model organism found that compounds with similar structural characteristics exhibited significant activity against parasitic helminths .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the unique combination of the benzodiazole and pyrrolidinone rings facilitates interactions with various molecular targets involved in cell signaling pathways and DNA repair mechanisms.
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Antitumor Efficacy : In vitro studies showed that certain derivatives inhibited cell proliferation in human cancer cell lines, demonstrating a promising therapeutic index.
- Mucoprotective Effects : Related benzimidazole derivatives have been studied for their protective effects against drug-induced intestinal mucositis, suggesting potential applications in supportive cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
